molecular formula C16H19N3O2S B11002669 (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone

(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11002669
M. Wt: 317.4 g/mol
InChI Key: ODWNVJTUAFLJGO-UHFFFAOYSA-N
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Description

(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of pyrimidine, furan, and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-thiol, which is then reacted with a furan derivative to form the intermediate compound. This intermediate is further reacted with pyrrolidine under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The sulfur atom in the pyrimidine ring can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • Acebutolol Related Compound I
  • Oxcarbazepine Related Compound B

Comparison: Compared to these similar compounds, (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups and ring structures

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H19N3O2S/c1-11-9-12(2)18-16(17-11)22-10-13-5-6-14(21-13)15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

ODWNVJTUAFLJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCCC3)C

Origin of Product

United States

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